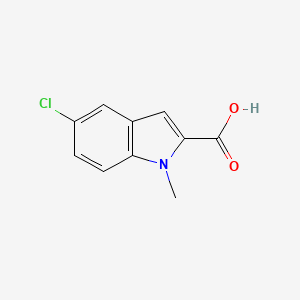

Acide 5-chloro-1-méthyl-1H-indole-2-carboxylique

Vue d'ensemble

Description

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . This compound is also used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase .

Synthesis Analysis

The synthesis of indole derivatives like 5-Chloro-1-methyl-1H-indole-2-carboxylic acid often involves the esterification of indole-5-carboxylic acid . It is also used as a reagent to prepare indole amides with possible antihistaminic activities .

Molecular Structure Analysis

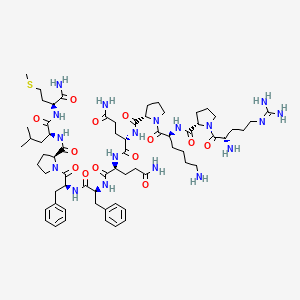

The molecular structure of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid can be viewed using Java or Javascript . It belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Chemical Reactions Analysis

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase . It is also a reagent used to prepare indole amides with possible antihistaminic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid include a boiling point of 420.6±25.0 °C, and a density of 1.39±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris l'"acide 5-chloro-1-méthyl-1H-indole-2-carboxylique", ont été trouvés pour posséder des propriétés antivirales . Par exemple, des dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitués ont été préparés et rapportés comme agents antiviraux .

Activité anti-inflammatoire

Les dérivés de l'indole ont également été utilisés dans le développement de médicaments anti-inflammatoires . Par exemple, le composé acide 5-méthoxy-3-(3-phénylacryloyl)-1H-indole-2-carboxylique a montré une activité anti-inflammatoire significative .

Propriétés anticancéreuses

Les dérivés de l'indole ont été utilisés dans le traitement des cellules cancéreuses . L'application de dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses a attiré une attention croissante ces dernières années .

Activité antimicrobienne

Les dérivés de l'indole ont montré des propriétés antimicrobiennes . L'échafaudage de l'indole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antimicrobiens .

Propriétés antidiabétiques

Les dérivés de l'indole se sont avérés posséder des propriétés antidiabétiques . Cela a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole pour une utilisation potentielle dans le traitement du diabète .

Propriétés antimalariennes

Les dérivés de l'indole ont été utilisés dans le développement de médicaments antimalariens . Les diverses activités biologiques des dérivés de l'indole ont révélé leur potentiel incommensurable à être exploré pour de nouvelles possibilités thérapeutiques, y compris le traitement du paludisme .

Mécanisme D'action

Target of Action

5-Chloro-1-methyl-1H-indole-2-carboxylic Acid is a type of indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives in general have been shown to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been shown to exhibit various biological activities, which suggest that they may have significant molecular and cellular effects .

Safety and Hazards

Orientations Futures

The application of indole derivatives, including 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . They are being investigated for their potential use in the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the development of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids .

Analyse Biochimique

Biochemical Properties

5-Chloro-1-methyl-1H-indole-2-carboxylic acid interacts with multiple receptors, making it a valuable compound for developing new useful derivatives . It has been found in many important synthetic drug molecules and possesses various biological activities .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent compound in biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models

Metabolic Pathways

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

5-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJVSPKRDDKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359018 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59908-47-3 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)